Ambenonium Chloride is the chloride salt form of ambenonium, a quaternary ammonium compound with parasympathomimetic activity. Ambenonium chloride is a rapid indirect-acting cholinergic agonist that reversibly blocks the activity of acetylcholinesterase, thereby prevents acetylcholine hydrolysis and prolonging its activity on nicotinic receptors at the neuromuscular junction.
A quaternary ammonium compound that is an inhibitor of cholinesterase activity with actions similar to those of NEOSTIGMINE, but of longer duration. Ambenonium is given by mouth in the treatment of myasthenia gravis. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1112)
Ambenonium chloride
CAS No.: 115-79-7
Cat. No.: VC0518331
Molecular Formula: C28H42Cl3N4O2+
Molecular Weight: 573.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115-79-7 |
---|---|
Molecular Formula | C28H42Cl3N4O2+ |
Molecular Weight | 573.0 g/mol |
IUPAC Name | (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;chloride |
Standard InChI | InChI=1S/C28H40Cl2N4O2.ClH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;/h9-16H,5-8,17-22H2,1-4H3;1H/p+1 |
Standard InChI Key | VBEROBBFVXRQMQ-UHFFFAOYSA-O |
SMILES | CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Canonical SMILES | CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-] |
Appearance | Solid powder |
Melting Point | 197.5 °C |
Introduction
Chemical and Structural Properties
Ambenonium chloride, systematically named N,N'-bis(2-{[(2-chlorophenyl)methyl]diethylazaniumyl}ethyl)ethanedicarboximidate dihydrochloride, is a symmetrical oxalamide-based bis-quaternary ammonium salt. Its molecular formula is C₂₈H₄₂Cl₄N₄O₂, with a molecular weight of 608.47 g/mol . The compound features two 2-chlorobenzyl groups and ethyl substituents attached to nitrogen atoms, contributing to its cationic structure (Figure 1).
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 115-79-7 | |
Melting Point | 196–199°C | |
Solubility | Water: 100 mM; DMSO: Slightly | |
Molecular Formula | C₂₈H₄₂Cl₄N₄O₂ |
The compound’s stability is influenced by its hygroscopic nature, necessitating storage at room temperature in airtight containers . Its synthesis involves refluxing N,N'-bis(2-diethylaminoethyl)oxamide with 2-chlorobenzyl chloride in acetonitrile, followed by recrystallization to yield the final product .
Pharmacological Mechanism of Action
Ambenonium chloride exerts its therapeutic effects through competitive, reversible inhibition of acetylcholinesterase at both muscarinic and nicotinic receptors . By binding to the enzyme’s anionic site, it prevents acetylcholine (ACh) hydrolysis, increasing ACh concentration at neuromuscular junctions. This enhances cholinergic transmission, counteracting the autoimmune destruction of ACh receptors in myasthenia gravis .
Key Pharmacodynamic Insights:
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High Affinity Inhibition: Ambenonium exhibits an exceptionally low inhibition constant (Kᵢ = 0.12 nM), enabling potent AChE suppression even at low concentrations .
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Peripheral vs. Central Effects: Unlike some cholinesterase inhibitors, ambenonium’s quaternary structure limits blood-brain barrier penetration, minimizing central nervous system effects .
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Substrate Competition: Kinetic studies reveal competition with acetylthiocholine at peripheral anionic sites, altering enzyme-substrate dynamics .
Clinical Applications and Dosage
Therapeutic Use in Myasthenia Gravis
Ambenonium chloride is indicated for symptomatic management of myasthenia gravis, particularly in patients hypersensitive to bromide ions present in neostigmine or pyridostigmine . Clinical trials demonstrate its efficacy in improving muscle strength and reducing fatigue, with effects lasting 6–8 hours per dose .
Table 2: Recommended Dosage Regimen
Patient Profile | Initial Dose | Maintenance Dose | Frequency |
---|---|---|---|
Moderate Myasthenia | 5 mg | 5–25 mg | Every 3–4 hours |
Severe Myasthenia | 5 mg | 50–75 mg | Adjusted daily |
Dose adjustments require close monitoring due to interpatient variability in disease severity and drug sensitivity . Notably, ambenonium’s prolonged action allows nighttime dosing cessation, improving sleep quality .
Pharmacokinetic Profile
Absorption and Distribution
Ambenonium chloride is poorly absorbed from the gastrointestinal tract, with bioavailability further limited by its polar quaternary structure . Protein binding data remain unspecified, though its volume of distribution is presumed minimal due to limited tissue penetration .
Adverse Effects and Toxicity
Common Adverse Reactions
Muscarinic effects (e.g., salivation, bradycardia) and nicotinic effects (e.g., muscle fasciculations) are dose-dependent and less frequent than with neostigmine . Gastrointestinal disturbances are rare, a key advantage over other AChE inhibitors .
Overdose and Management
Acute toxicity manifests as cholinergic crisis, characterized by respiratory paralysis and excessive secretions. The median lethal dose (LD₅₀) in mice is 150 ± 44 mg/kg . Treatment involves:
Comparative Pharmacological Analysis
Ambenonium vs. Neostigmine/Pyridostigmine
Parameter | Ambenonium Chloride | Neostigmine |
---|---|---|
Dosing Frequency | Every 6–8 hours | Every 2–4 hours |
Muscarinic Side Effects | Moderate | Frequent |
Bromide Sensitivity | Suitable | Contraindicated |
Ambenonium’s reduced dosing frequency and improved tolerability make it preferable for long-term management in select patients .
Synthesis and Manufacturing
The synthesis of ambenonium chloride involves a two-step process:
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Formation of Oxamide Intermediate: Reacting ethyl oxalate with 2-diethylaminoethylamine yields N,N'-bis(2-diethylaminoethyl)oxamide .
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Quaternization: Treating the intermediate with 2-chlorobenzyl chloride in acetonitrile produces the final bis-quaternary compound .
Industrial production adheres to Good Manufacturing Practices (GMP), ensuring purity and consistency for pharmaceutical use .
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